molecular formula C7H6Br2 B1265691 2-Bromobenzyl bromide CAS No. 3433-80-5

2-Bromobenzyl bromide

Cat. No. B1265691
CAS RN: 3433-80-5
M. Wt: 249.93 g/mol
InChI Key: LZSYGJNFCREHMD-UHFFFAOYSA-N
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Patent
US05416068

Procedure details

685 g (2.74 mol) of o-bromobenzyl bromide was refluxed with 2.74 mol of a 30% strength sodium methylate solution in methanol for 15 hours. After the mixture had cooled to room temperature it was evaporated down, taken up in ethyl acetate, and washed with water. After the organic phase had been dried over sodium sulfate, it was again evaporated down. There was obtained 478.2 g (87%) of the title substance as a colorless liquid.
Quantity
685 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]Br.[CH3:10][O-:11].[Na+]>CO>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][O:11][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
685 g
Type
reactant
Smiles
BrC1=C(CBr)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated down
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic phase had been dried over sodium sulfate, it
CUSTOM
Type
CUSTOM
Details
was again evaporated down
CUSTOM
Type
CUSTOM
Details
There was obtained 478.2 g (87%) of the title substance as a colorless liquid

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=CC=C1)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.